5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of 5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide involves several steps. One common method includes the oxidation of the respective aldehyde with sodium chlorite and 30% hydrogen peroxide to form the intermediate 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxylic acid . This intermediate is then coupled with various aryl, alkyl, and heterocyclic amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, as an antitubercular agent, it may inhibit key enzymes or pathways essential for the survival of Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar compounds to 5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide include other thiophene derivatives and quinoline-based compounds. Some examples are:
5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides: These compounds have similar structural features and biological activities.
Indole derivatives: These compounds share some structural similarities and have diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Properties
IUPAC Name |
5-chloro-N-(2-ethoxyquinolin-8-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-2-21-14-9-6-10-4-3-5-11(15(10)19-14)18-16(20)12-7-8-13(17)22-12/h3-9H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVRDXPNXFKQGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(S3)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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